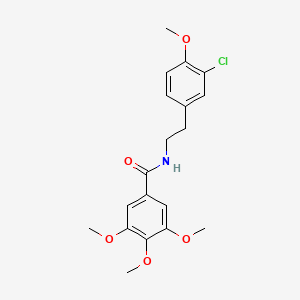
3-(3-Fluorophenyl)-N-(4-methoxybenzyl)-2-propenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluorophenyl)-N-(4-methoxybenzyl)-2-propenamide is an organic compound that features a fluorinated phenyl group and a methoxybenzyl group attached to a propenamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-N-(4-methoxybenzyl)-2-propenamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorobenzaldehyde and 4-methoxybenzylamine.
Formation of Schiff Base: The 3-fluorobenzaldehyde reacts with 4-methoxybenzylamine to form a Schiff base intermediate.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Amidation: The amine is then reacted with acryloyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Fluorophenyl)-N-(4-methoxybenzyl)-2-propenamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
3-(3-Fluorophenyl)-N-(4-methoxybenzyl)-2-propenamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(3-Fluorophenyl)-N-(4-methoxybenzyl)-2-propenamide involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxybenzyl group can influence its solubility and bioavailability. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Fluorophenyl)-1-(4-methoxybenzyl)-2,5-pyrrolidinedione
- 3-(3-Fluorophenyl)-N-(4-methoxybenzyl)-2-propenamide
Uniqueness
This compound is unique due to its specific combination of a fluorinated phenyl group and a methoxybenzyl group. This combination can impart unique chemical and physical properties, such as enhanced stability, reactivity, and biological activity, compared to other similar compounds.
Propriétés
Numéro CAS |
853355-84-7 |
|---|---|
Formule moléculaire |
C17H16FNO2 |
Poids moléculaire |
285.31 g/mol |
Nom IUPAC |
(E)-3-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C17H16FNO2/c1-21-16-8-5-14(6-9-16)12-19-17(20)10-7-13-3-2-4-15(18)11-13/h2-11H,12H2,1H3,(H,19,20)/b10-7+ |
Clé InChI |
AJYQEGDKFKNFMG-JXMROGBWSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC(=CC=C2)F |
SMILES canonique |
COC1=CC=C(C=C1)CNC(=O)C=CC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




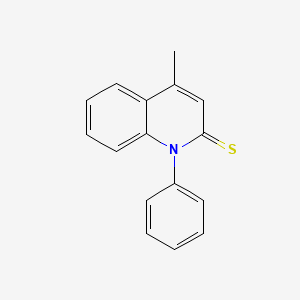
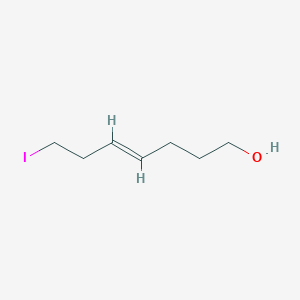
![Ethyl [2-(hydroxyimino)cyclopentyl]acetate](/img/structure/B11955571.png)
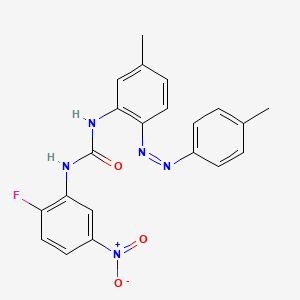

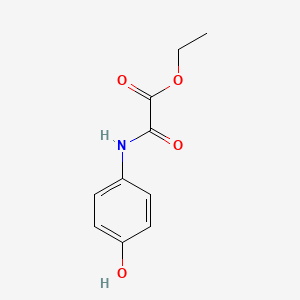
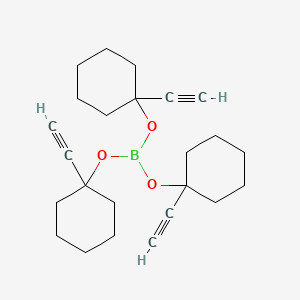

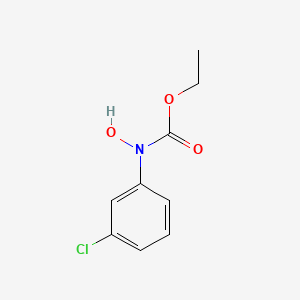
![Acetamide, N,N'-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B11955623.png)
